molecular formula C18H15NO4 B141444 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 133676-16-1

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B141444
M. Wt: 309.3 g/mol
InChI Key: XJSXKUVHNQWOPH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family. This family of compounds is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and analytical chemistry.

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives often involves multi-step chemical transformations. For example, the synthesis of related compounds has been achieved through condensation reactions, as seen in the preparation of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, which exhibited antiallergy activity . Similarly, the synthesis of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involved characterizations by various spectroscopic methods and chemical calculations .

Molecular Structure Analysis

The molecular structure of quinoline carboxylic acids and their derivatives can be complex, with various substituents affecting their overall geometry and properties. For instance, the co-crystal structure of a related compound, 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, revealed a buckled fused-ring system and twisted aromatic rings due to the ethylene linkage .

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in a variety of chemical reactions. They have been used as analytical reagents for the gravimetric determination of metals, forming stable metal complexes . Additionally, they can be derivatized to form highly sensitive fluorescent derivatives for high-performance liquid chromatography (HPLC), as demonstrated by the use of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids are influenced by their molecular structure. Spectroscopic investigations and density functional theory (DFT) calculations can provide insights into their vibrational modes, electronic properties, and reactivity . For example, the thermodynamic properties and nonlinear optical behavior of a related compound were studied, indicating potential applications in materials science .

Scientific Research Applications

Synthesis and Cytotoxic Activity

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid has been researched for its potential in the synthesis of cytotoxic compounds. Deady et al. (2003) synthesized a series of compounds, including 2-(3,4-dimethoxyphenyl) derivatives, exhibiting potent cytotoxic properties against several cancer cell lines. This suggests its role as a precursor in developing anticancer agents (Deady et al., 2003).

Molecular Conformation and Crystal Packing

In the field of molecular conformation, Sarveswari et al. (2012) studied derivatives of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid to analyze their conformational behavior. The study provided insights into the molecular packing and interactions within crystal structures of these compounds (Sarveswari et al., 2012).

Antioxidant and Antibacterial Studies

Research by Shankerrao et al. (2013) explored the antioxidant and antibacterial potential of phenolic esters and amides derived from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid. This study highlights the compound's relevance in synthesizing new chemicals with potential health benefits (Shankerrao et al., 2013).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel chemical entities. A study by Liu et al. (2004) reported the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. Some of these synthesized compounds demonstrated fungicidal and insecticidal activities (Liu et al., 2004).

Structural Characterization and Luminescence Studies

Research by Gabrielli et al. (2016) and Padalkar et al. (2014) involved the structural characterization and luminescence properties of quinoline-2-carboxylate derivatives. These studies contribute to the understanding of the physical and chemical properties of compounds derived from 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (Gabrielli et al., 2016), (Padalkar & Sekar, 2014).

Safety And Hazards

The safety information for “2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis protocols to tackle the drawbacks of the syntheses and side effects on the environment . Additionally, more research could be conducted to investigate its potential biological and pharmaceutical activities .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(20)21)12-5-3-4-6-14(12)19-15/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSXKUVHNQWOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350106
Record name 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

CAS RN

133676-16-1
Record name 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133676-16-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MM Petrović, C Roschger, S Chaudary, A Zierer… - Bioorganic …, 2020 - Elsevier
A series of novel 2-substituted quinoline-4-carboxylic acids was synthesized by Doebner reaction starting from freely available protocatechuic aldehyde and vanillin precursors. Human …
Number of citations: 8 www.sciencedirect.com
RGW Holiingshead - Analytica Chimica Acta, 1958 - Elsevier
A number of new derivatives of 8-hydroxyquinoline containing both solubilising groups and groups which might sterically hinder chelation have been prepared, viz. 8-hydroxy-7-…
Number of citations: 1 www.sciencedirect.com
F Mosaffa, F Hadizadeh, F Fathi, ZE Nasab… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
Objective (s): A new series of quinoline analogs of ketoprofen was designed and synthesized as multidrug resistance protein 2 (MRP2) inhibitors using ketoprofen as the lead …
Number of citations: 1 www.ncbi.nlm.nih.gov
X Chen, W Sun, S Huang, H Zhang, G Lin… - Journal of Medicinal …, 2020 - ACS Publications
SIRT6 activation is thought to be a promising target for the treatment of many diseases, particularly cancer. Herein, we report the discovery of a series of new small-molecule SIRT6 …
Number of citations: 24 pubs.acs.org

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